8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15941465
InChI: InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-4(3)9-2-10-11/h1-2H
SMILES:
Molecular Formula: C5H2BrClN4
Molecular Weight: 233.45 g/mol

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

CAS No.:

Cat. No.: VC15941465

Molecular Formula: C5H2BrClN4

Molecular Weight: 233.45 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine -

Specification

Molecular Formula C5H2BrClN4
Molecular Weight 233.45 g/mol
IUPAC Name 8-bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Standard InChI InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-4(3)9-2-10-11/h1-2H
Standard InChI Key KOTATKSHJBXKKA-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NC=NN2C(=N1)Cl)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Substitution Patterns

The triazolo[1,5-c]pyrimidine scaffold consists of a triazole ring fused to a pyrimidine ring at positions 1 and 5, creating a bicyclic system with three nitrogen atoms. In 8-bromo-5-chloro- triazolo[1,5-c]pyrimidine, bromine occupies position 8 of the pyrimidine ring, while chlorine substitutes position 5 . This substitution pattern influences electronic distribution and steric interactions, critical for reactivity and intermolecular binding.

Table 1: Comparative Molecular Properties of Selected Triazolopyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Substituents
8-Bromo- triazolo[4,3-c]pyrimidineC₅H₃BrN₄199.011208084-77-8 Bromine at position 8
8-Bromo-5-chloro-[1, triazolo[1,5-a]pyridineC₆H₃BrClN₃232.471030626-87-9 Bromine (8), Chlorine (5)
5-Ethoxy-7-fluoro- triazolo[1,5-c]pyrimidineC₇H₆FN₃O179.15N/A Ethoxy (5), Fluoro (7)

Note: The pyridine analog (CAS 1030626-87-9) illustrates structural parallels but differs in ring nitrogen count .

Spectroscopic and Physicochemical Properties

While specific data for 8-bromo-5-chloro- triazolo[1,5-c]pyrimidine are unavailable, related compounds exhibit distinct spectral signatures. For example, triazolo[1,5-a]pyrimidines display strong UV absorption near 260–280 nm due to π→π* transitions . Halogen substituents like bromine and chlorine increase molecular polarizability, enhancing dipole-dipole interactions and solubility in polar aprotic solvents . The compound’s logP value (estimated at 0.89–1.25) suggests moderate lipophilicity, suitable for membrane penetration in biological systems .

Synthetic Methodologies and Reaction Pathways

Halogenation Strategies

Biological and Pharmacological Relevance

Herbicidal Activity

Halogenated triazolopyrimidines demonstrate potent herbicidal effects by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . The 5-chloro-8-bromo substitution may enhance target binding through hydrophobic interactions with ALS’s active site, as observed in structurally related sulfonamide herbicides .

Industrial and Research Applications

Agricultural Chemistry

As intermediates in sulfonamide herbicide synthesis, halogenated triazolopyrimidines enable scalable production of compounds like penoxsulam and flumetsulam . Their herbicidal efficacy against broadleaf weeds justifies ongoing agrochemical research .

Medicinal Chemistry

The scaffold’s tunability makes it valuable for developing kinase inhibitors and apoptosis inducers . Future studies could explore the 8-bromo-5-chloro derivative’s activity against oncology targets like CDK2 or tubulin .

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